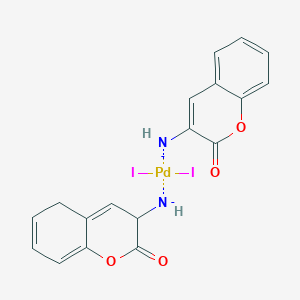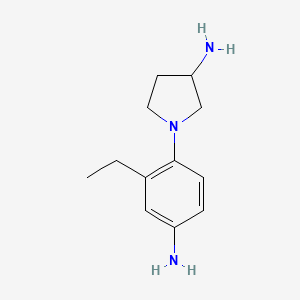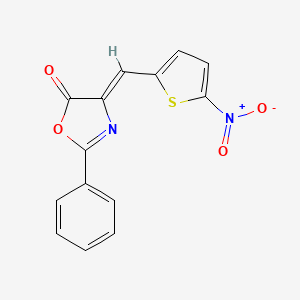
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a nitrothiophene moiety and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative, while substitution reactions could introduce various functional groups at the nitrothiophene moiety.
Aplicaciones Científicas De Investigación
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in having a nitrothiophene moiety but differs in the presence of a naphthalene ring instead of an oxazole ring.
5-Nitrothiophen-2-ylmethylene diacetate: Shares the nitrothiophene moiety but has different functional groups attached.
Uniqueness
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of the nitrothiophene and oxazole moieties, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H8N2O4S |
|---|---|
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
(4Z)-4-[(5-nitrothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O4S/c17-14-11(8-10-6-7-12(21-10)16(18)19)15-13(20-14)9-4-2-1-3-5-9/h1-8H/b11-8- |
Clave InChI |
MCDPBHLJCDQHKS-FLIBITNWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(S3)[N+](=O)[O-])/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


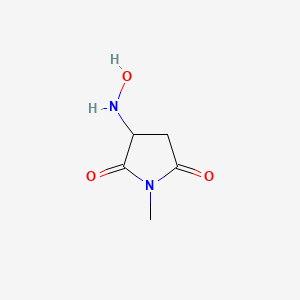
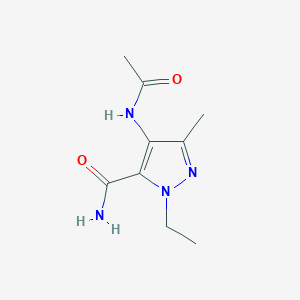
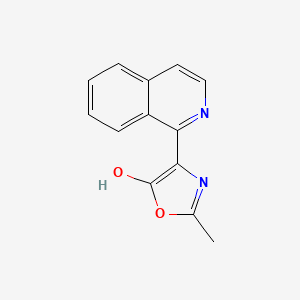
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
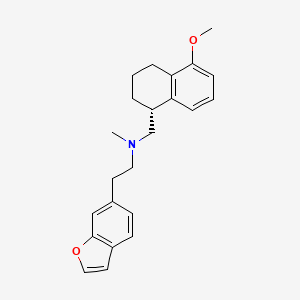

![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)


